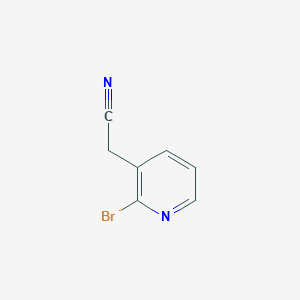

2-(2-Bromopyridin-3-YL)acetonitrile

Description

BenchChem offers high-quality 2-(2-Bromopyridin-3-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromopyridin-3-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELUAAXEWIYSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2-bromopyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule. The guide emphasizes a foundational understanding of the reaction mechanisms and provides practical, field-proven insights to ensure reproducibility and scalability.

Introduction: The Significance of 2-(2-Bromopyridin-3-yl)acetonitrile

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a vast array of biologically active molecules. 2-(2-Bromopyridin-3-yl)acetonitrile serves as a versatile building block, possessing two key reactive sites: the bromo substituent at the 2-position, which is amenable to various cross-coupling reactions, and the cyanomethyl group at the 3-position, which can be further elaborated into a variety of functional groups. The strategic placement of these functionalities makes it a valuable precursor for the synthesis of complex heterocyclic systems.

This guide will focus on the most direct and reliable synthetic strategies, primarily revolving around the introduction of the cyanomethyl moiety onto a pre-functionalized 2-bromopyridine core.

Primary Synthetic Pathway: Nucleophilic Substitution

The most common and direct route to 2-(2-bromopyridin-3-yl)acetonitrile involves the nucleophilic substitution of a suitable leaving group at the benzylic position of a 2-bromo-3-(halomethyl)pyridine with a cyanide salt. This reaction typically proceeds via an SN2 mechanism.

Mechanistic Insight: The SN2 Reaction with Cyanide

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2] In the context of synthesizing 2-(2-bromopyridin-3-yl)acetonitrile, the cyanide ion (:CN⁻) acts as the nucleophile, attacking the carbon of the chloromethyl group.

Key characteristics of this SN2 reaction include:

-

Concerted Mechanism: Bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group occur simultaneously.[3]

-

Backside Attack: The cyanide nucleophile attacks the carbon atom from the side opposite to the leaving group (e.g., chloride).

-

Stereochemistry: If the electrophilic carbon were a chiral center, this reaction would proceed with an inversion of configuration, a phenomenon known as Walden inversion.[4]

-

Rate Law: The reaction rate is dependent on the concentration of both the substrate (2-bromo-3-(chloromethyl)pyridine) and the nucleophile (cyanide).[5]

The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often preferred as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.[3]

Strategic Precursor Synthesis

The success of the primary synthetic pathway hinges on the efficient preparation of the key intermediate, 2-bromo-3-(halomethyl)pyridine. There are several viable routes to this precursor, starting from commercially available materials.

Pathway A: From 2-Bromo-3-methylpyridine

This pathway involves the radical bromination of 2-bromo-3-methylpyridine to introduce a bromine atom at the methyl group, which can then be displaced by cyanide.

2-Bromo-3-methylpyridine can be synthesized from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction.[6]

Diagram: Synthesis of 2-Bromo-3-methylpyridine

Caption: Benzylic bromination of 2-bromo-3-methylpyridine.

Pathway B: From 2-Bromonicotinic Acid

An alternative and often preferred route involves the reduction of 2-bromonicotinic acid to the corresponding alcohol, followed by halogenation.

2-Bromonicotinic acid can be reduced to 2-bromo-3-(hydroxymethyl)pyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

The resulting alcohol, 2-bromo-3-(hydroxymethyl)pyridine, is then converted to 2-bromo-3-(chloromethyl)pyridine. Thionyl chloride (SOCl₂) is a common reagent for this transformation. [7][8]Care must be taken to control the reaction conditions to avoid over-chlorination, where the bromo substituent on the pyridine ring is also replaced with a chloro group. [8]An alternative, milder reagent is the cyanuric chloride•DMF adduct. [7][8]

Diagram: Overall Synthesis Pathway

Caption: Primary synthesis route to the target molecule.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-Bromo-3-(hydroxymethyl)pyridine from 2-Bromonicotinic Acid

-

Preparation: To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonicotinic acid portion-wise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Isolation: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-(hydroxymethyl)pyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-3-(chloromethyl)pyridine from 2-Bromo-3-(hydroxymethyl)pyridine

-

Preparation: Dissolve 2-bromo-3-(hydroxymethyl)pyridine in a suitable solvent such as dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C and add thionyl chloride dropwise. [7][8]Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-3-(chloromethyl)pyridine.

Protocol 3: Synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile

-

Preparation: In a round-bottom flask, dissolve 2-bromo-3-(chloromethyl)pyridine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Reaction: Add sodium cyanide (NaCN) to the solution and heat the mixture, for example, to 50-70 °C, for several hours. [9]Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(2-bromopyridin-3-yl)acetonitrile.

Alternative Synthetic Approaches

While nucleophilic substitution is the most direct method, other strategies can be considered, particularly for library synthesis or when starting materials for the primary route are unavailable.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation of aryl halides is a powerful tool in organic synthesis. [10][11]In principle, a suitably functionalized 2,3-disubstituted pyridine could undergo direct cyanation at the 3-position. However, this would require a different precursor and careful optimization of the catalyst system to achieve the desired regioselectivity and avoid catalyst poisoning by the cyanide. [10]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 3430-17-9 [12][13] |

| 2-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | 35905-85-2 [14] |

| 2-Bromo-3-(hydroxymethyl)pyridine | C₆H₆BrNO | 188.02 | 131747-54-1 |

| 2-Bromo-3-(chloromethyl)pyridine | C₆H₅BrClN | 206.47 | 89581-84-0 |

| 2-(2-Bromopyridin-3-yl)acetonitrile | C₇H₅BrN₂ | 197.03 | - |

Conclusion

The synthesis of 2-(2-bromopyridin-3-yl)acetonitrile is most effectively achieved through a multi-step sequence starting from either 2-bromo-3-methylpyridine or 2-bromonicotinic acid. The key transformation is a nucleophilic substitution reaction, where a halomethyl group is displaced by a cyanide anion. A thorough understanding of the SN2 mechanism and careful control of reaction conditions, particularly during the halogenation of the alcohol precursor, are paramount for a successful and high-yielding synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently produce this valuable chemical intermediate.

References

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

FranklyChemistry. (2016, June 5). Simply Mechanisms 4b: SN2. Reaction of bromoethane with KCN [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

Khan Academy. (n.d.). SN2 reactions. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

ScienceDirect. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]

-

YouTube. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. Retrieved from [Link]

-

MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

PubMed. (2009). Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds. Retrieved from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Wiley Online Library. (2023). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]

-

YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide [Video]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from [Link]

-

ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Chemistry Student. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]

-

YouTube. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 12. 2-Bromo-3-methylpyridine | 3430-17-9 | FB31195 | Biosynth [biosynth.com]

- 13. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-ブロモピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2-(2-Bromopyridin-3-YL)acetonitrile (CAS 1211523-71-5): A Versatile Building Block for Modern Drug Discovery

This document provides an in-depth technical overview of 2-(2-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and strategic applications, particularly in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.

Core Chemical Identity

2-(2-Bromopyridin-3-YL)acetonitrile is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom at the 2-position and a cyanomethyl group at the 3-position. This specific arrangement of functional groups offers a unique combination of reactivity, making it a valuable intermediate in multi-step organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 1211523-71-5 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [2] |

| IUPAC Name | 2-(2-bromopyridin-3-yl)acetonitrile | [3] |

| SMILES | N#CCC1=CC=CN=C1Br | [1][2] |

| Predicted XLogP3 | 1.5 | [4] |

| Predicted Boiling Point | 323.3 ± 27.0 °C | [3] |

Synthesis Methodologies: Establishing a Reliable Supply

The availability of robust synthetic routes is paramount for the utility of any chemical building block. Two primary methods have been reported for the synthesis of 2-(2-Bromopyridin-3-YL)acetonitrile, offering flexibility based on starting material availability and scale requirements.[3]

Method A: Cyanation of a Mesylate Precursor

This route involves the nucleophilic substitution of a mesylate with sodium cyanide. The causality behind this choice is the excellent leaving group ability of the mesylate, facilitating an efficient S(_N)2 reaction.

Experimental Protocol:

-

Mesylate Formation (Not Detailed in Source): The precursor, (2-bromopyridin-3-yl)methyl methanesulfonate, is first synthesized from the corresponding alcohol.

-

Cyanation: A solution of (2-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO) is treated with sodium cyanide (5.0 eq.).

-

Reaction Conditions: The mixture is stirred overnight at room temperature to ensure complete conversion.

-

Work-up and Purification: Ethyl acetate is added, and the organic phase is washed repeatedly with water to remove DMSO and excess cyanide salts. The organic layer is then dried over MgSO₄, concentrated, and purified by filtration through a short silica pad to yield the product as white crystals (95% yield).[3]

Method B: Condensation and Rearrangement from an Aldehyde

This approach utilizes a condensation reaction between 2-bromonicotinaldehyde and 2-tosylacetonitrile, mediated by a strong base. This method builds the carbon skeleton and introduces the nitrile group in a convergent manner.

Experimental Protocol:

-

Base Preparation: A mixture of t-BuOK (2.05 eq.) in 1,2-dimethoxyethane (DME) is cooled to -60 °C.

-

Addition of Nitrile: A solution of 2-tosylacetonitrile (1.0 eq.) in DME is added dropwise to the cold base solution.

-

Aldehyde Addition: A solution of 2-bromonicotinaldehyde (1.0 eq.) in DME is then added dropwise at -60 °C. The reaction is stirred for 1 hour.

-

Rearrangement and Work-up: Methanol is added, and the mixture is allowed to warm to room temperature, stirred for 1 hour, and then heated to 85 °C for another hour. After cooling, the volatiles are removed under reduced pressure. The residue is diluted with brine and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica chromatography (Eluent: Ethyl Acetate/Hexane = 1:10) to give the final product. Mass spectrometry confirmed the product with m/z 197 (M+H)⁺.[3]

Caption: Synthetic routes to 2-(2-Bromopyridin-3-YL)acetonitrile.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | The spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. A doublet of doublets (dd) around 8.3-8.5 ppm (proton at C6), a dd around 7.7-7.9 ppm (proton at C4), and a dd around 7.3-7.5 ppm (proton at C5). A singlet for the methylene (-CH₂-) protons is expected around 4.0 ppm. |

| ¹³C NMR | The spectrum should display 7 distinct carbon signals. The nitrile carbon (-C≡N) would appear around 115-120 ppm. The methylene carbon (-CH₂CN) would be significantly upfield, around 20-25 ppm. The five pyridine carbons would resonate in the 120-155 ppm range, with the carbon bearing the bromine (C2) being the most deshielded. |

| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C/C=N stretching vibrations for the pyridine ring would be in the 1400-1600 cm⁻¹ region. A C-Br stretching frequency is expected in the 500-650 cm⁻¹ range.[5] |

Chemical Properties and Reactivity Profile

The synthetic utility of 2-(2-Bromopyridin-3-YL)acetonitrile is derived from the orthogonal reactivity of its two key functional groups: the 2-bromo substituent and the cyanomethyl group.

Reactivity of the 2-Bromo Pyridine Moiety

The bromine atom at the C2 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This position is electronically activated, making it susceptible to oxidative addition to a Pd(0) catalyst.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. The 2-bromo position can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce molecular diversity.[6][7] This is a cornerstone strategy for building the core scaffolds of many kinase inhibitors.[6] The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[6][7]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2-position.[8][9][10][11] This is particularly relevant in medicinal chemistry for installing functionalities that can form critical hydrogen bonds with target proteins. The use of specialized ligands (e.g., BINAP, dppf) is often necessary to overcome catalyst inhibition by the pyridine nitrogen.[12]

Reactivity of the Cyanomethyl Group

The methylene protons adjacent to the nitrile group are acidic (pKa ~25 in DMSO) and can be deprotonated by a suitable base (e.g., NaH, KOtBu) to form a stabilized carbanion.

-

Alkylation: The resulting nucleophile can react with various electrophiles, such as alkyl halides, to extend the carbon chain.

-

Annulation and Cyclization Reactions: The nitrile group itself can participate in cyclization reactions. For instance, it can be a key component in the synthesis of fused heterocyclic systems like pyridopyrimidines, which are prevalent scaffolds in kinase inhibitor design.[13]

Caption: Key reaction pathways for functionalization.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural motifs accessible from 2-(2-Bromopyridin-3-YL)acetonitrile are highly sought after in modern medicinal chemistry, particularly for the development of small molecule kinase inhibitors. The 2-aminopyridine and 2-arylpyridine cores are privileged structures known to interact with the ATP-binding site of numerous protein kinases.

Workflow: Hypothetical Synthesis of a Kinase Inhibitor Scaffold

This workflow illustrates how the dual reactivity of the title compound can be leveraged in a divergent synthesis strategy.

Caption: Divergent synthesis strategy for inhibitor libraries.

This strategic flexibility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. By varying the coupling partners in the Suzuki and Buchwald-Hartwig reactions, chemists can systematically probe the chemical space around the pyridine core to optimize potency and selectivity against specific kinase targets.

Safety and Handling

-

Hazard Classification (Inferred): Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[14][16] Causes skin and serious eye irritation. May cause respiratory irritation. Acetonitrile is a flammable liquid and forms cyanide in the body.[15]

-

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood is mandatory. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2]

First Aid (General Guidance):

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult an ophthalmologist.[16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[15]

Conclusion

2-(2-Bromopyridin-3-YL)acetonitrile is a high-value synthetic intermediate poised for significant application in drug discovery and development. Its well-defined points of reactivity at the 2-bromo position and the active methylene group allow for predictable and versatile synthetic transformations. The ability to readily participate in robust, well-established cross-coupling reactions makes it an ideal starting material for building libraries of novel heterocyclic compounds, particularly those targeting the kinome. Researchers employing this building block are well-equipped to accelerate their discovery programs and develop next-generation therapeutics.

References

-

Jie Jack Li, Zhi Wang, & Lorna H. Mitchell. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

-

Jie Jack Li, Zhi Wang, & Lorna H. Mitchell. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

-

Unknown Author. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]

- Unknown Author. (n.d.).

-

Appchem. (n.d.). 2-(2-Bromopyridin-3-yl)acetonitrile. Available at: [Link]

-

PubChemLite. (n.d.). 2-(2-bromopyridin-3-yl)acetonitrile (C7H5BrN2). Available at: [Link]

-

CAS. (n.d.). CAS Patents. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Aribo Biotechnology. (2024). 2-(2-bromopyridin-3-yl)acetonitrile. Available at: [Link]

-

Unknown Author. (n.d.). Chemical label 2-(6-bromopyridin-3-yl)acetonitrile. Available at: [Link]

-

CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H). Available at: [Link]

-

Grygorenko, O. O., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2795. Available at: [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Reactants: (a) CNBr, THF, aq. NaOH; (b) CH3I, K2CO3, acetonitrile; (c)... Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1211523-71-5|2-(2-Bromopyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 2-(2-bromopyridin-3-yl)acetonitrile (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 5. Acetonitrile [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H)-ones, and thiopyridin-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. gustavus.edu [gustavus.edu]

- 16. fishersci.com [fishersci.com]

Spectroscopic Scrutiny of 2-(2-Bromopyridin-3-YL)acetonitrile: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(2-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just the raw data, but also the scientific rationale behind the experimental choices and a thorough interpretation of the spectral features. Adherence to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) is paramount in this guide, ensuring a self-validating and robust understanding of the molecule's structural characterization.

Introduction

2-(2-Bromopyridin-3-YL)acetonitrile, with the Chemical Abstracts Service (CAS) number 1211523-71-5, is a bifunctional molecule featuring a bromine-substituted pyridine ring and a reactive nitrile group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign, ensuring the integrity of the subsequent chemical transformations and the final drug candidate. This guide will delve into the three cornerstone spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The structural integrity of 2-(2-Bromopyridin-3-YL)acetonitrile is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high-confidence confirmation of the molecule's identity.

Caption: A generalized workflow for the spectroscopic characterization of 2-(2-Bromopyridin-3-YL)acetonitrile.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating characterization of 2-(2-Bromopyridin-3-YL)acetonitrile. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key nitrile and bromopyridine functional groups, and high-resolution mass spectrometry verifies the elemental composition. This detailed understanding of the molecule's structure is fundamental for its effective use in the synthesis of novel compounds for drug discovery and development, ensuring the reliability and reproducibility of the subsequent chemical research.

References

-

Copper-Catalyzed Domino Coupling Reaction: An Efficient Method to Synthesize Oxindoles. The Royal Society of Chemistry. [Link]

Chemical properties and reactivity of "2-(2-Bromopyridin-3-YL)acetonitrile"

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(2-Bromopyridin-3-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Bromopyridin-3-yl)acetonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a brominated pyridine ring and a synthetically versatile nitrile group, offers multiple avenues for chemical modification. This document elucidates the compound's physicochemical properties, details established synthetic protocols, and explores its rich reactivity at its three primary functional centers: the C2-bromo substituent, the nitrile moiety, and the acidic α-carbon. By explaining the causality behind its reactivity and providing detailed experimental frameworks, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound for the synthesis of complex molecular targets.

Introduction: A Multifunctional Synthetic Scaffold

2-(2-Bromopyridin-3-yl)acetonitrile is a bifunctional organic compound that has garnered significant interest as a versatile intermediate. Its structure strategically combines the reactivity of a 2-bromopyridine moiety with the synthetic flexibility of an acetonitrile group. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the entire molecule, activating the C2-position for nucleophilic substitution and increasing the acidity of the methylene protons. This combination of an electrophilic aromatic carbon, a transformable nitrile group, and a reactive methylene bridge makes it an exceptionally valuable precursor for constructing a diverse range of more complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(2-Bromopyridin-3-yl)acetonitrile are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1211523-71-5 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2][3] |

| Molecular Weight | 197.03 g/mol | [2][4] |

| Appearance | White crystals / Brown oil | [4] |

| Boiling Point | 323.3 ± 27.0 °C (Predicted) | [4] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [4] |

| Topological Polar Surface Area | 36.7 Ų | [4] |

| XLogP3 | 1.5 | [4][5] |

| Monoisotopic Mass | 195.96361 Da | [3][4] |

Spectroscopic Signatures

While specific spectra are proprietary, the expected spectroscopic data based on the molecule's structure are as follows:

-

¹H NMR: The spectrum would feature signals for the three aromatic protons on the pyridine ring and a singlet for the two methylene (CH₂) protons adjacent to the nitrile group. The chemical shifts of the pyridine protons would be influenced by the positions of the bromine and acetonitrile substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals: five for the pyridine ring (two of which are substituted) and one each for the methylene carbon and the nitrile carbon.

-

Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The expected m/z for the [M+H]⁺ ion is 197.[4]

Synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile

The synthesis of this compound can be achieved through several routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group with a cyanide source.

Protocol 1: Cyanation of (2-Bromopyridin-3-yl)methyl Methanesulfonate

This protocol demonstrates a straightforward SN2 reaction where a mesylate leaving group is displaced by a cyanide anion. The choice of a mesylate precursor is strategic, as it is an excellent leaving group, facilitating a high-yield conversion under mild conditions.

Experimental Workflow:

-

Precursor Synthesis: (2-Bromopyridin-3-yl)methanol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form (2-bromopyridin-3-yl)methyl methanesulfonate.

-

Cyanide Displacement: The resulting methanesulfonate (1.0 equiv) is dissolved in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

-

Nucleophile Addition: Sodium cyanide (NaCN) (5.0 equiv) is added to the solution. The large excess of cyanide drives the reaction to completion.[4]

-

Reaction Conditions: The mixture is stirred at room temperature overnight, allowing the reaction to proceed to completion.[4]

-

Workup and Purification:

-

Ethyl acetate is added to the reaction mixture.

-

The organic phase is washed multiple times with water to remove DMSO and excess NaCN.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[4]

-

The crude product is purified via silica gel chromatography to yield 2-(2-bromopyridin-3-yl)acetonitrile.[4]

-

Caption: Workflow for synthesis via cyanide displacement.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(2-Bromopyridin-3-yl)acetonitrile lies in the distinct reactivity of its three key structural components. This allows for selective and sequential modifications, making it a powerful tool for building molecular complexity.

Caption: Key reactive sites of the molecule.

A. Reactions at the C2-Bromo Substituent

The bromine atom at the C2 position of the pyridine ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. The adjacent ring nitrogen is strongly electron-withdrawing, which polarizes the C-Br bond and activates the carbon for two major classes of reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most powerful applications of the bromo-substituent. Reactions like Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, or alkynyl groups, respectively.

-

Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, a key step facilitated by the electrophilic nature of the C2 carbon. Subsequent transmetalation and reductive elimination form the new C-C bond.

-

-

Copper-Catalyzed Goldberg Reaction: This reaction is used to form C-N bonds, coupling the bromopyridine with amides or amines.[6] This is particularly useful for synthesizing N-aryl pyridine derivatives.[6]

-

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides or thiolates, can directly displace the bromide ion. This reaction is favored because the electron-withdrawing pyridine nitrogen can stabilize the negative charge in the Meisenheimer intermediate that forms during the reaction.

B. Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important moieties.[7]

-

Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid depending on the reaction conditions.

-

Basic or Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by heating will hydrolyze the nitrile to the corresponding carboxylic acid, 2-(2-Bromopyridin-3-yl)acetic acid.[7][8]

-

Partial Hydrolysis: Milder conditions, such as using KOH in ethanol, can favor the formation of the primary amide, 2-(2-Bromopyridin-3-yl)acetamide.[8]

-

-

Reduction: The nitrile can be reduced to a primary amine.

-

Methodology: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) will convert the nitrile group into an aminomethyl group, yielding 2-(2-Bromopyridin-3-yl)ethan-1-amine.[7] This transformation is crucial for introducing a flexible basic side chain.

-

C. Reactivity of the α-Methylene Bridge

The methylene (CH₂) protons located between the pyridine ring and the nitrile group are acidic.

-

Causality: Both the pyridine ring and the nitrile group are electron-withdrawing, which stabilizes the resulting carbanion formed upon deprotonation. This allows the α-carbon to act as a nucleophile.

-

Alkylation and Condensation: In the presence of a suitable base (e.g., NaH, LDA, or KOtBu), the α-carbon can be deprotonated.[9] The resulting nucleophile can then be alkylated with alkyl halides or undergo condensation reactions with aldehydes or ketones, enabling chain extension and further functionalization.

Caption: Major synthetic transformations.

Safety and Handling

2-(2-Bromopyridin-3-yl)acetonitrile and related brominated heterocyclic compounds require careful handling due to their potential toxicity.

-

Hazard Classification: This class of compounds is often classified as toxic if swallowed, fatal in contact with skin, and may cause skin, eye, and respiratory irritation.[10]

-

Precautionary Statements:

-

Prevention: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood. Wear protective gloves, eye protection, and face protection.[11]

-

Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Gently wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[10]

-

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[12] Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) is recommended to ensure long-term stability.[2][13]

Conclusion

2-(2-Bromopyridin-3-yl)acetonitrile is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The ability to selectively functionalize the C-Br bond via cross-coupling, transform the nitrile into other key functional groups, and utilize the acidic methylene bridge for chain elaboration provides a robust platform for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.

References

-

PubChemLite. 2-(2-bromopyridin-3-yl)acetonitrile (C7H5BrN2). Available from: [Link]

-

PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]

-

Royal Society of Chemistry. KOtBu-mediated annulation of acetonitrile with aldehyde. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

-

ResearchGate. Reactants: (a) CNBr, THF, aq. NaOH; (b) CH3I, K2CO3, acetonitrile. Available from: [Link]

-

ResearchGate. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]

-

Patsnap Eureka. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Available from: [Link]

-

Pearson+. What is the product of the nucleophilic substitution reaction. Available from: [Link]

- Google Patents. Hydrolysis of acetonitrile to acetamide.

-

YouTube. SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. Available from: [Link]

-

MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available from: [Link]

-

National Institutes of Health. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available from: [Link]

- Google Patents. 2-bromopyridine synthesis method.

-

PubChem. (3-Bromophenyl)acetonitrile. Available from: [Link]

-

Chemsrc. 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile. Available from: [Link]

Sources

- 1. 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | Benchchem [benchchem.com]

- 2. 1211523-71-5|2-(2-Bromopyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-(2-bromopyridin-3-yl)acetonitrile (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H)-ones, and thiopyridin-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4 [sigmaaldrich.com]

A Technical Guide to 2-(2-Bromopyridin-3-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of 2-(2-bromopyridin-3-yl)acetonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, and characterization, with a primary focus on its versatile reactivity that enables the construction of complex molecular architectures, particularly for the discovery of novel kinase inhibitors.

Core Properties and Specifications

2-(2-Bromopyridin-3-yl)acetonitrile is a strategically functionalized pyridine derivative. The presence of a bromine atom at the 2-position, an activated cyanomethyl group at the 3-position, and the pyridine nitrogen atom provide three distinct points for chemical modification, making it a highly valuable scaffold in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [3] |

| CAS Number | 1211523-71-5 | [4] |

| Canonical SMILES | C1=CC(=C(N=C1)Br)CC#N | [1] |

| Monoisotopic Mass | 195.96361 Da | [1] |

| Predicted XLogP3 | 1.5 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95% | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of 2-(2-bromopyridin-3-yl)acetonitrile can be achieved through nucleophilic substitution on a suitable precursor. A common and effective strategy involves the cyanation of a methanesulfonate derivative.

Detailed Synthesis Protocol

This protocol describes the synthesis via nucleophilic substitution, a robust method that ensures high conversion. The causality behind this choice lies in the excellent leaving group ability of the mesylate anion, which is readily displaced by the cyanide nucleophile.

Reaction Scheme: (2-bromopyridin-3-yl)methanol → (2-bromopyridin-3-yl)methyl methanesulfonate → 2-(2-bromopyridin-3-yl)acetonitrile

Step 1: Mesylation of (2-bromopyridin-3-yl)methanol

-

Dissolve (2-bromopyridin-3-yl)methanol (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

-

Add triethylamine (TEA, 1.5 eq.) to the solution to act as a base, scavenging the HCl generated.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution. Maintaining a slow addition rate prevents undesirable side reactions.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (2-bromopyridin-3-yl)methyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: Cyanation to Yield 2-(2-bromopyridin-3-yl)acetonitrile

-

Dissolve the crude (2-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO). DMSO is an ideal solvent for Sₙ2 reactions involving cyanide due to its polar aprotic nature.

-

Add sodium cyanide (NaCN, 1.5 to 2.0 eq.) to the solution. NaCN is used in slight excess to ensure the reaction goes to completion.

-

Stir the mixture at room temperature overnight. The reaction is typically complete within 12-16 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMSO and excess NaCN.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 10:1 v/v) to afford 2-(2-bromopyridin-3-yl)acetonitrile as a solid.[5]

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum for this specific isomer is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shifts of the 2-bromopyridine scaffold and the cyanomethyl substituent.

-

¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show three aromatic protons on the pyridine ring and a singlet for the methylene protons.

-

δ ~8.4 ppm (doublet of doublets, 1H): Proton at C6, coupled to H4 and H5.

-

δ ~7.8 ppm (doublet of doublets, 1H): Proton at C4, coupled to H5 and H6.

-

δ ~7.3 ppm (doublet of doublets, 1H): Proton at C5, coupled to H4 and H6.[1]

-

δ ~3.8 ppm (singlet, 2H): Methylene protons (CH₂) adjacent to the nitrile and pyridine ring.

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~150-155 ppm: C2 carbon bearing the bromine.

-

δ ~140-145 ppm: C6 carbon.

-

δ ~138-142 ppm: C4 carbon.

-

δ ~125-130 ppm: C5 carbon.

-

δ ~120-125 ppm: C3 carbon bearing the acetonitrile group.

-

δ ~117 ppm: Nitrile carbon (CN).

-

δ ~20-25 ppm: Methylene carbon (CH₂).

-

Core Reactivity and Synthetic Applications

The synthetic utility of 2-(2-bromopyridin-3-yl)acetonitrile is rooted in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C-Br bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds between sp² centers.[6] The ability to introduce diverse aryl or heteroaryl groups at this position is critical for exploring the structure-activity relationship (SAR) of potential drug candidates.

-

To a flame-dried Schlenk flask, add 2-(2-bromopyridin-3-yl)acetonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS and is typically complete in 4-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting product by column chromatography to yield the 2-aryl-3-(cyanomethyl)pyridine derivative.

The choice of a palladium catalyst, a phosphine ligand, and a base is dictated by the mechanism of the Suzuki-Miyaura reaction. Each component plays a critical, self-validating role in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Annulation Reactions for Fused Heterocycle Synthesis

The cyanomethyl group is highly versatile. The active methylene protons can be deprotonated to form a nucleophile, while the nitrile itself can participate in cyclization reactions. A powerful transformation involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, a key precursor for fused pyrimidine rings like those found in pyrido[2,3-d]pyrimidines, a common scaffold in kinase inhibitors.[8][9]

This workflow illustrates how 2-(2-bromopyridin-3-yl)acetonitrile can be used to construct a more complex heterocyclic system, a common strategy in fragment-based drug design.

Caption: Workflow for building a kinase inhibitor scaffold from the title compound.

Application in Kinase Inhibitor Drug Discovery

While specific public-domain examples detailing the use of the 2-bromo-3-cyanomethyl isomer are sparse, the strategic value of this substitution pattern is evident from numerous patents involving related isomers in the synthesis of kinase inhibitors.[5][10] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme.

The pyrido[2,3-d]pyrimidine scaffold, accessible from 2-(2-bromopyridin-3-yl)acetonitrile, is a well-established "hinge-binding" motif for a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.

Representative Signaling Pathway: The PI3K/Akt/mTOR Pathway

Compounds derived from this building block could potentially target kinases within critical oncogenic pathways like the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.

Caption: Inhibition points for kinase inhibitors within the PI3K/Akt/mTOR signaling pathway.[3]

Safety and Handling

As a bromo-pyridyl and nitrile-containing compound, 2-(2-bromopyridin-3-yl)acetonitrile should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, it should be considered potentially toxic if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(2-Bromopyridin-3-yl)acetonitrile stands out as a high-value, versatile building block for drug discovery and medicinal chemistry. Its trifunctional nature allows for the systematic and logical construction of complex heterocyclic systems. The demonstrated utility of its core reactive motifs—particularly in palladium-catalyzed couplings and heterocycle annulations—positions it as a key intermediate for generating libraries of compounds aimed at high-value biological targets, most notably protein kinases. For researchers aiming to develop novel therapeutics for oncology and other diseases driven by kinase signaling, this compound offers a reliable and adaptable starting point for synthesis.

References

-

Wiley-VCH. (2007). Supporting Information. Angewandte Chemie. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from: [Link]

-

PubChemLite. (n.d.). 2-(2-bromopyridin-3-yl)acetonitrile (C7H5BrN2). Retrieved from: [Link]

-

MySkinRecipes. (n.d.). 3-Bromopyridine-2-carbonitrile. Retrieved from: [Link]

- Google Patents. (n.d.). WO2010075074A1 - Protein kinase inhibitors.

- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.

-

Appchem. (n.d.). 2-(2-Bromopyridin-3-yl)acetonitrile. Retrieved from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]

-

European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from: [Link]

-

PubChem. (n.d.). Methods of using chemical libraries to search for new kinase inhibitors - Patent US-6573044-B1. Retrieved from: [Link]

-

Semantic Scholar. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from: [Link]

-

El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available at: [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]

-

ResearchGate. (2011). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

-

Semantic Scholar. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from: [Link]

Sources

- 1. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmse000826 Acetonitrile at BMRB [bmrb.io]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Bromopyridin-3-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a focused examination of the physical properties of the compound 2-(2-Bromopyridin-3-YL)acetonitrile, with a primary emphasis on its melting and boiling points. In the dynamic landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental physicochemical characteristics is a non-negotiable prerequisite for successful downstream applications, including formulation, quality control, and regulatory compliance.

While extensive searches of scientific literature and chemical databases indicate a notable absence of experimentally determined values for the melting and boiling points of 2-(2-Bromopyridin-3-YL)acetonitrile, this guide will furnish you with the available predicted data and, more critically, the robust, field-proven methodologies for their empirical determination. This ensures that your research is built upon a foundation of scientific rigor and procedural excellence.

Compound Overview and Physicochemical Profile

2-(2-Bromopyridin-3-YL)acetonitrile (CAS No. 1211523-71-5) is a substituted pyridine derivative. The presence of the bromo- and acetonitrile moieties imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. A synthesis procedure described in available literature notes the final product as "white crystals," which strongly indicates that the compound is a solid at ambient temperature and will exhibit a distinct melting point.[1]

Summary of Physical Properties

The table below summarizes the currently available, albeit predicted, physical property data for 2-(2-Bromopyridin-3-YL)acetonitrile. It is imperative to underscore that these are computational predictions and should be verified experimentally.[1]

| Physical Property | Value | Data Type | Source |

| Melting Point | No data available | - | - |

| Boiling Point | 323.3 ± 27.0 °C | Predicted | ECHEMI[1] |

| Physical Form | White crystals | Reported | ECHEMI[1] |

| Molecular Formula | C₇H₅BrN₂ | - | PubChemLite[2] |

| Molecular Weight | 197.03 g/mol | - | BLDpharm[3] |

Experimental Determination of Melting and Boiling Points

Given the absence of established experimental data, the following sections provide detailed, self-validating protocols for the determination of the melting and boiling points of a novel crystalline organic compound such as 2-(2-Bromopyridin-3-YL)acetonitrile.

Methodology for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically <1°C) is characteristic of a pure substance. The following workflow outlines the standard capillary method.

Caption: Figure 1. Workflow for Melting Point Determination by the Capillary Method.

-

Sample Preparation:

-

Ensure the sample of 2-(2-Bromopyridin-3-YL)acetonitrile is completely dry to avoid depression of the melting point by residual solvent.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

-

Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

-

-

Instrumental Analysis:

-

Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the initial heating rate to a rapid value (e.g., 10-15°C/min) to quickly approach the anticipated melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C/min. This slow rate is crucial for accurate determination of the melting range.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed. This is the initial temperature of the melting range.

-

Continue heating at the slow rate and record the temperature at which the last crystal melts. This is the final temperature of the melting range.

-

-

Data Reporting and Interpretation:

-

The melting point should be reported as a range from the initial to the final temperature.

-

A narrow melting range (e.g., 0.5-1°C) is indicative of high purity. A broad range suggests the presence of impurities.

-

Methodology for Boiling Point Determination

The boiling point is another fundamental physical property, particularly for compounds that are liquid at or near room temperature. Given that 2-(2-Bromopyridin-3-YL)acetonitrile is a solid, its boiling point will be significantly higher than its melting point. The predicted boiling point of 323.3 °C suggests that distillation under reduced pressure (vacuum distillation) may be necessary to prevent decomposition at high temperatures.

Caption: Figure 2. Workflow for Micro Boiling Point Determination.

-

Apparatus Assembly:

-

Attach a small test tube containing 0.2-0.5 mL of the molten 2-(2-Bromopyridin-3-YL)acetonitrile to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Clamp the assembly in a heating mantle or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

-

Heating and Observation:

-

Begin heating the apparatus gently.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor pressure overcomes the atmospheric pressure. A continuous stream of bubbles should emerge from the capillary tip.

-

-

Measurement:

-

Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop when the vapor pressure of the substance equals the atmospheric pressure. At this exact moment, the liquid will be drawn up into the capillary tube.

-

The temperature at which the liquid enters the capillary tube is the boiling point of the substance.

-

Conclusion

While the experimental physical constants for 2-(2-Bromopyridin-3-YL)acetonitrile are not yet reported in the accessible scientific literature, this guide provides the necessary framework for their determination. The predicted boiling point of 323.3 ± 27.0 °C and its crystalline nature serve as valuable starting points for experimental design. By adhering to the detailed protocols outlined herein, researchers and drug development professionals can confidently and accurately characterize this and other novel compounds, ensuring data integrity and advancing their scientific objectives.

References

- abcr Gute Chemie. AB491950 | CAS 1211523-71-5. Accessed January 2, 2026.

- BLDpharm. 1211523-71-5|2-(2-Bromopyridin-3-yl)acetonitrile. Accessed January 2, 2026.

- PubChemLite. 2-(2-bromopyridin-3-yl)acetonitrile (C7H5BrN2). Accessed January 2, 2026.

- Sigma-Aldrich. 2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4. Accessed January 2, 2026.

- Google Patents.

- MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Accessed January 2, 2026.

- ECHEMI. 1211523-71-5, 2-(2-bromopyridin-3-yl)acetonitrile Formula. Accessed January 2, 2026.

- Organic Syntheses. 2-bromopyridine - Organic Syntheses Procedure. Accessed January 2, 2026.

- BLDpharm. 1211523-71-5|2-(2-Bromopyridin-3-yl)acetonitrile. Accessed January 2, 2026.

Sources

Solubility of "2-(2-Bromopyridin-3-YL)acetonitrile" in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromopyridin-3-YL)acetonitrile

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-(2-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block in medicinal chemistry. By integrating theoretical principles with practical insights from synthetic methodologies, we present a detailed predicted solubility profile across a range of common laboratory solvents. The analysis indicates that this compound, possessing both polar (nitrile, pyridine) and nonpolar (bromophenyl) features, exhibits favorable solubility in polar aprotic solvents like DMSO, Ethyl Acetate, and Acetonitrile, limited solubility in polar protic solvents, and poor solubility in nonpolar hydrocarbon solvents. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its handling and application.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and pharmaceutical development, understanding a compound's solubility is not merely a matter of convenience; it is a cornerstone of process efficiency, purification, formulation, and biological activity.[2][3] Poor solubility can hinder reaction rates, complicate product isolation, and lead to erroneous results in biological screening assays. For active pharmaceutical ingredients (APIs), aqueous solubility is a major determinant of oral bioavailability and overall therapeutic efficacy.[1]

1.1 Spotlight on 2-(2-Bromopyridin-3-YL)acetonitrile

2-(2-Bromopyridin-3-YL)acetonitrile is a substituted pyridine derivative frequently employed as an intermediate in the synthesis of complex organic molecules, particularly in the discovery of novel therapeutics. Its structure combines a moderately polar pyridine ring, a highly polar nitrile group, and a lipophilic bromo substituent, resulting in a nuanced solubility profile that requires careful consideration when selecting solvents for reactions, extractions, chromatography, and crystallization.

Physicochemical Characterization

A molecule's structural and electronic features are the primary determinants of its solubility. The principle of "like dissolves like" suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

The key physicochemical properties of 2-(2-Bromopyridin-3-YL)acetonitrile are summarized below:

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₇H₅BrN₂ | [4][5] |

| Molecular Weight | 197.03 g/mol | [4] |

| XLogP3 (Predicted) | 1.5 | [4][5] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 (Pyridine N, Nitrile N) | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity. The presence of two hydrogen bond acceptors and a significant polar surface area suggests that polar interactions will play a crucial role in its solubility.[4][5]

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1][2]

-

Polarity and "Like Dissolves Like" : Polar solvents possess distinct regions of partial positive and negative charge (dipoles) and high dielectric constants. They are effective at dissolving polar solutes through dipole-dipole interactions. Nonpolar solvents, with low dielectric constants, dissolve nonpolar solutes primarily through weaker van der Waals forces.[6]

-

Hydrogen Bonding : The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like water or alcohols.[7] Compounds with O-H or N-H bonds can donate hydrogen bonds, while atoms like oxygen and nitrogen can act as acceptors. 2-(2-Bromopyridin-3-YL)acetonitrile can only accept hydrogen bonds.[4]

Predicted Solubility Profile in Common Laboratory Solvents

Based on the compound's structure and the theoretical principles outlined above, a qualitative solubility profile can be predicted. This is further supported by practical evidence from published synthesis procedures.[4]

4.1 Nonpolar Solvents

-

Examples : Hexane, Cyclohexane, Toluene

-

Prediction : Low to Insoluble .

-

Rationale : The strong intermolecular dipole-dipole interactions within the polar crystal lattice of 2-(2-Bromopyridin-3-YL)acetonitrile are not sufficiently overcome by the weak van der Waals forces offered by nonpolar solvents. This is corroborated by its use as a weak eluent (anti-solvent) in combination with ethyl acetate for silica gel chromatography, a technique that relies on differential solubility.[4]

4.2 Polar Aprotic Solvents

-

Examples : Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Prediction : Moderate to High .

-

Rationale : These solvents have significant dipole moments that can effectively solvate the polar pyridine and nitrile functionalities of the molecule. They do not, however, form strong hydrogen bond networks amongst themselves, making it easier to accommodate the solute. A published synthesis procedure explicitly uses DMSO as the reaction solvent and ethyl acetate for extraction, which strongly indicates high solubility in these two solvents.[4]

4.3 Polar Protic Solvents

-

Examples : Water, Methanol (MeOH), Ethanol (EtOH).

-

Prediction : Low to Moderate .

-

Rationale : While the compound can act as a hydrogen bond acceptor with protic solvents, it cannot donate hydrogen bonds.[4][7] Furthermore, to dissolve the solute, the strong, highly ordered hydrogen-bonding network of the solvent (especially water) must be disrupted. This energetic penalty, combined with the nonpolar bromophenyl portion of the molecule, likely limits its solubility in these solvents.

4.4 Summary of Predicted Solubility

| Solvent | Class | Polarity Index (P')[8] | Predicted Solubility | Rationale / Evidence |

| Hexane | Nonpolar | 0.1 | Insoluble | "Like dissolves like" principle; used as anti-solvent in chromatography.[4] |

| Toluene | Nonpolar | 2.4 | Low | Aromatic character may offer some π-π stacking, but polarity mismatch dominates. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Moderate | Good general solvent for moderately polar organics. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | High | Used for extraction, indicating good solubility.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | Strong dipole interactions. |

| Acetone | Polar Aprotic | 5.1 | High | Highly polar aprotic solvent. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | High | Structurally similar to the nitrile moiety of the solute. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | Highly polar solvent, excellent for a wide range of organics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Used as a reaction solvent, indicating excellent solubility.[4] |

| Methanol (MeOH) | Polar Protic | 5.1 | Moderate | Can H-bond with solute, but solute disrupts solvent H-bonding. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Low to Moderate | Less polar than methanol, likely a poorer solvent. |

| Water | Polar Protic | 10.2 | Low | High energetic cost to disrupt water's H-bond network. |

Experimental Protocol for Solubility Assessment

While predictions are valuable, experimental verification is essential. A straightforward, qualitative method for determining solubility is often sufficient for routine laboratory work.

5.1 Objective To qualitatively assess the solubility of 2-(2-Bromopyridin-3-YL)acetonitrile in a selected solvent at room temperature.

5.2 Materials

-

2-(2-Bromopyridin-3-YL)acetonitrile

-

Test solvent (e.g., Water, Hexane, Ethyl Acetate)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipette or cylinder

5.3 Step-by-Step Methodology

-

Preparation : Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition : Weigh and add a small, known amount of 2-(2-Bromopyridin-3-YL)acetonitrile (e.g., 5-10 mg) to the test tube.[9] The general rule of thumb defines solubility as >30 mg/mL for "soluble" and <1 mg/mL for "insoluble".

-

Mixing : Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observation : Allow the mixture to stand for 1-2 minutes. Observe the solution against a contrasting background.

-

Soluble : The solid completely dissolves, leaving a clear, transparent solution with no visible particles.

-